Gallium Ga-68 gozetotide

描述

属性

Key on ui mechanism of action |

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex. |

|---|---|

CAS 编号 |

1906894-20-9 |

分子式 |

C44H59GaN6O17 |

分子量 |

1011.9 g/mol |

IUPAC 名称 |

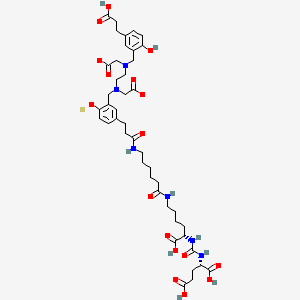

2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron |

InChI |

InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2 |

InChI 键 |

AEBYHKKMCWUMKX-LNTZDJBBSA-K |

手性 SMILES |

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3] |

规范 SMILES |

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3] |

产品来源 |

United States |

Foundational & Exploratory

The Evolution of a Revolutionary Radiotracer: A Technical Guide to PSMA-11

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core methodologies behind the Prostate-Specific Membrane Antigen (PSMA)-11 radiotracer. From its conceptualization to its pivotal role in clinical diagnostics, this document provides a comprehensive overview for professionals in the field of oncology and radiopharmaceutical development.

A Historical Overview: The Genesis of PSMA-11

The journey of PSMA-11 as a significant diagnostic tool for prostate cancer is rooted in the identification of Prostate-Specific Membrane Antigen (PSMA) as a promising therapeutic and diagnostic target. PSMA, a type II transmembrane glycoprotein, is highly overexpressed in the vast majority of prostate cancer cells, making it an ideal biomarker.[1][2]

The development of urea-based PSMA inhibitors was a critical first step, with early preclinical imaging studies using radiolabeled ligands showing promise.[3] The breakthrough for what would become PSMA-11 came from the German Cancer Research Center (DKFZ) in Heidelberg.[3] Researchers there developed a molecule that combined a highly specific PSMA-binding motif, Glu-urea-Lys, with a chelator, N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC), which could efficiently bind the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).[3][4] This novel compound was named PSMA-11.

The first clinical use of ⁶⁸Ga-PSMA-11 was reported in 2011, with the first clinical papers on its application in PET/CT imaging published in 2012 and 2013.[3] This marked a new era in prostate cancer imaging. A significant milestone in its journey was the FDA approval of ⁶⁸Ga-PSMA-11 on December 1, 2020, solidifying its role as a key diagnostic agent in the management of prostate cancer.[5][6][7][8][9] This approval was a notable achievement as it was based on academic-led clinical trials, a unique path for a radiopharmaceutical.[6]

The Core of PSMA-11: Chemical Structure and Functionality

The efficacy of PSMA-11 lies in its well-defined chemical structure, which consists of two key functional components connected by a linker.

-

The Pharmacophore (Glu-urea-Lys): This urea-based peptidomimetic motif is responsible for the high-affinity and specific binding to the enzymatic active site of PSMA.

-

The Chelator (HBED-CC): This component securely sequesters the Gallium-68 radionuclide. The choice of HBED-CC is crucial as it allows for stable complexation with ⁶⁸Ga under mild conditions, suitable for radiopharmaceutical production.

The following diagram illustrates the logical relationship between the components of the ⁶⁸Ga-PSMA-11 complex and its function.

Quantitative Data Summary

The development and validation of PSMA-11 have been supported by extensive quantitative data from preclinical and clinical studies. The following tables summarize key performance metrics.

Table 1: Preclinical Performance of ⁶⁸Ga-PSMA-11

| Parameter | Value | Cell Line / Model | Reference |

| Binding to LNCaP cells (30 min) | 4.07 ± 0.51% | LNCaP | [4][10] |

| Binding to LNCaP cells (60 min) | 4.56 ± 0.46% | LNCaP | [4][10] |

| Internalization in LNCaP cells (30 min) | 19.22 ± 2.73% of bound material | LNCaP | [4][10] |

| Internalization in LNCaP cells (60 min) | 16.85 ± 1.34% of bound material | LNCaP | [4][10] |

| Tumor-to-Contralateral-Muscle Ratio | >8.5 | Xenografted mice | [4][10] |

| Tumor-to-Blood Ratio | >3.5 | Xenografted mice | [4][10] |

| Lipophilicity (LogP) | -3.80 ± 0.15 | [10] | |

| Serum Protein Binding | <17% | [10] |

Table 2: Radiopharmaceutical Quality Control and Stability

| Parameter | Specification / Result | Condition | Reference |

| Radiochemical Purity (RCP) | 99.06 ± 0.10% | Post-synthesis | [10] |

| Stability in Saline | >98% RCP | Up to 4 hours | [4][10] |

| Stability in Serum | >95% RCP | Up to 1 hour | [4][10] |

| Half-life of ⁶⁸Ga | 64.4 - 71.2 min | [6][11] |

Table 3: Human Dosimetry of ⁶⁸Ga-PSMA-11

| Parameter | Value | Reference |

| Effective Dose | 0.022 mSv/MBq | [12][13] |

| Kidneys Absorbed Dose | ~0.24 - 0.262 mGy/MBq | [12][14] |

| Lacrimal Glands Absorbed Dose | 0.12 mGy/MBq | [12][13] |

| Spleen Absorbed Dose | Not specified | |

| Liver Absorbed Dose | Not specified | |

| Salivary Glands Absorbed Dose | Not specified | |

| Eye Lenses Absorbed Dose | 0.0051 mGy/MBq | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and quality control of ⁶⁸Ga-PSMA-11.

Automated Radiolabeling of PSMA-11 with ⁶⁸Ga

The following workflow outlines a typical automated synthesis process for ⁶⁸Ga-PSMA-11.

References

- 1. [68Ga]Ga-PSMA-11 in prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. mdpi.com [mdpi.com]

- 5. The History of Prostate-Specific Membrane Antigen as a Theranostic Target in Prostate Cancer: The Cornerstone Role of the Prostate Cancer Foundation | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. 68Ga-PSMA-11 NDA Approval: A Novel and Successful Academic Partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Information You Need to Know on New PSMA PET Landscape | SNMMI Annual Meeting [snmmi.org]

- 8. drugs.com [drugs.com]

- 9. 68Ga-PSMA-11 NDA Approval: A Novel and Successful Academic Partnership | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 68Ga-PSMA-11 NDA Approval: A Novel and Successful Academic Partnership | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Radiation dosimetry of [68Ga]PSMA-11 in low-risk prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. mdpi.com [mdpi.com]

Preclinical Discovery of Gallium-68 Gozetotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical discovery and development of Gallium-68 (⁶⁸Ga) gozetotide, a radiopharmaceutical agent for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-positive lesions in prostate cancer.

Introduction: The Emergence of ⁶⁸Ga-Gozetotide

Prostate cancer is a leading cause of cancer-related mortality in men. The accurate staging and restaging of the disease are crucial for effective treatment planning. Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for both imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness.[1][2]

⁶⁸Ga-gozetotide, also known as ⁶⁸Ga-PSMA-11, is a urea-based small molecule inhibitor of PSMA chelated with the positron-emitting radionuclide Gallium-68.[3] Its high affinity and specificity for PSMA, favorable pharmacokinetic profile, and the convenience of ⁶⁸Ga production from a ⁶⁸Ge/⁶⁸Ga generator have led to its widespread clinical adoption for the detection of primary, recurrent, and metastatic prostate cancer.[4] This document delves into the core preclinical data and methodologies that underpinned the development of this pivotal imaging agent.

Mechanism of Action and PSMA Signaling

⁶⁸Ga-gozetotide functions by binding with high affinity to the extracellular enzymatic domain of PSMA.[3][5] Upon binding, the radiolabeled complex is internalized by the cancer cell, leading to the accumulation of the ⁶⁸Ga radionuclide within the tumor, which can then be detected by PET imaging.[6]

Recent research has elucidated the role of PSMA in key oncogenic signaling pathways. PSMA expression has been shown to modulate a switch from the mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway. This is thought to occur through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and the insulin-like growth factor receptor (IGF-1R), thereby promoting cell survival and proliferation.

Quantitative Data Summary

The preclinical evaluation of ⁶⁸Ga-gozetotide involved extensive in vitro and in vivo studies to determine its binding affinity, cellular uptake, and biodistribution.

Table 1: In Vitro Binding Affinity of PSMA-11

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 12.0 ± 1.8 nM | LNCaP | [4] |

| Kd | 11.4 ± 7.1 nM | LNCaP | [7] |

Table 2: In Vitro Cellular Uptake and Internalization in LNCaP Cells

| Time Point | Binding (% applied activity) | Internalization (% bound) | Reference |

| 30 min | 4.07 ± 0.51% | 19.22 ± 2.73% | [6][8] |

| 60 min | 4.56 ± 0.46% | 16.85 ± 1.34% | [6][8] |

Table 3: Preclinical Biodistribution of ⁶⁸Ga-PSMA-11 in LNCaP Xenograft Mice (%ID/g)

| Organ | 1 hour post-injection | 2 hours post-injection | 4 hours post-injection | Reference |

| Blood | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 | [9] |

| Heart | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 | [9] |

| Lungs | 0.73 ± 0.20 | 0.25 ± 0.02 | 0.18 ± 0.01 | [9] |

| Liver | 1.54 ± 0.40 | 0.94 ± 0.34 | 0.75 ± 0.12 | [9] |

| Spleen | 1.10 ± 0.29 | 0.69 ± 0.15 | 0.55 ± 0.10 | [9] |

| Kidneys | 26.12 ± 2.74 | 23.06 ± 0.83 | 33.91 ± 8.81 | [9] |

| Muscle | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 | [9] |

| Bone | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 | [9] |

| Tumor (PSMA+) | 7.13 ± 3.54 | 8.15 ± 1.98 | 6.98 ± 2.11 | [9] |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the preclinical evaluation of ⁶⁸Ga-gozetotide.

Radiolabeling of PSMA-11 with Gallium-68

The radiolabeling of the PSMA-11 precursor with ⁶⁸Ga is a critical step in the preparation of ⁶⁸Ga-gozetotide. Automated synthesis modules are commonly used to ensure consistency and radiation safety.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

PSMA-11 precursor

-

Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

-

5 M NaCl / 5.5 N HCl solution (97:3)

-

Cationic exchange cartridge (e.g., SCX)

-

Solid-phase extraction cartridge (e.g., Sep-Pak C18)

-

Ethanol/Water (1:1)

-

Sterile 0.9% NaCl solution

-

Automated synthesis module

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[6]

-

Trap the eluted ⁶⁸Ga³⁺ on a cationic exchange cartridge.[6]

-

Elute the purified ⁶⁸Ga³⁺ from the cartridge into a reaction vial containing the PSMA-11 precursor dissolved in sodium acetate buffer using the NaCl/HCl solution.[6]

-

Heat the reaction mixture at 85-95°C for 3-5 minutes.[6]

-

After cooling, purify the resulting ⁶⁸Ga-PSMA-11 using a C18 solid-phase extraction cartridge.

-

Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

-

Elute the final product from the cartridge with an ethanol/saline solution.

-

Perform quality control tests, including radiochemical purity (RCP) determination by radio-HPLC or radio-TLC, pH measurement, and sterility testing.[6]

In Vitro Cell Binding and Internalization Assay

These assays are essential for determining the binding affinity and the rate of cellular internalization of the radiotracer in PSMA-expressing and non-expressing cancer cell lines.

Cell Lines:

Procedure for Competitive Binding Assay (to determine IC₅₀):

-

Culture LNCaP cells to near confluence in appropriate cell culture plates.

-

Prepare serial dilutions of non-radioactive ("cold") PSMA-11.

-

Incubate the cells with a constant concentration of a competing radioligand (e.g., ¹⁷⁷Lu-PSMA-I&T) and varying concentrations of cold PSMA-11 for 1 hour at 4°C.[11]

-

Wash the cells with ice-cold PBS to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Plot the percentage of specific binding against the concentration of the cold ligand to determine the IC₅₀ value.

Procedure for Cellular Uptake and Internalization:

-

Seed LNCaP cells in 24-well plates and allow them to adhere overnight.

-

Incubate the cells with a known concentration of ⁶⁸Ga-gozetotide for various time points (e.g., 30, 60, 120 minutes) at 37°C.[6]

-

To determine non-specific binding, incubate a parallel set of wells with an excess of a non-radiolabeled PSMA inhibitor.

-

For total uptake: At each time point, wash the cells with ice-cold PBS and lyse them to measure the total cell-associated radioactivity.

-

For internalization: At each time point, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for 5-10 minutes on ice to strip the surface-bound radiotracer. The remaining cell-associated radioactivity represents the internalized fraction.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

In Vivo Biodistribution Studies in Xenograft Models

Biodistribution studies in tumor-bearing animal models are crucial for evaluating the in vivo tumor-targeting efficacy and clearance profile of the radiotracer.

Animal Model:

-

Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Subcutaneous inoculation of PSMA-positive (LNCaP) and PSMA-negative (PC3) tumor cells.

Procedure:

-

Once tumors reach a suitable size (e.g., 100-200 mm³), intravenously inject a defined amount of ⁶⁸Ga-gozetotide (typically 1-2 MBq) into the tail vein of the mice.

-

At predetermined time points post-injection (e.g., 1, 2, 4 hours), euthanize the animals.

-

Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Preclinical Development Workflow

The preclinical development of a PET imaging agent like ⁶⁸Ga-gozetotide follows a structured workflow to ensure safety and efficacy before clinical translation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gallium (68Ga) gozetotide - Wikipedia [en.wikipedia.org]

- 4. 68Ga-Labeled Inhibitors of Prostate-Specific Membrane antigen (PSMA) for Imaging Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gallium Ga-68 gozetotide | C44H59GaN6O17 | CID 154572876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scirp.org [scirp.org]

An In-depth Technical Guide on the Core Mechanism of Ga-68 Gozetotide Binding to PSMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (B1239309) (Ga-68) gozetotide, also known as Ga-68 PSMA-11, is a radiopharmaceutical agent that has revolutionized the imaging of prostate cancer. Its high affinity and specificity for the Prostate-Specific Membrane Antigen (PSMA) have made it an invaluable tool for positron emission tomography (PET) imaging, allowing for the sensitive detection of primary, recurrent, and metastatic prostate cancer lesions.[1][2][3][4] This technical guide delves into the core mechanism of Ga-68 gozetotide's interaction with PSMA, providing a detailed overview of its binding kinetics, cellular internalization, and the experimental methodologies used to characterize these processes.

Molecular Profile of Ga-68 Gozetotide

Ga-68 gozetotide is a complex composed of three key components:

-

The PSMA-targeting motif (Pharmacophore): This is a urea-based inhibitor, specifically Glu-Urea-Lys(Ahx), which is responsible for the specific recognition and binding to the enzymatic active site on the extracellular domain of PSMA.[1][5]

-

The Chelator: A derivative of ethylenediamine-N,N'-diacetic acid known as HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) securely sequesters the radioactive gallium-68 ion.[2]

-

The Radionuclide: Gallium-68 is a positron-emitting radionuclide that allows for detection by PET scanners.[1]

Mechanism of Binding and Internalization

The binding of Ga-68 gozetotide to PSMA is a highly specific interaction driven by the high affinity of the Glu-Urea-Lys(Ahx) moiety for the enzyme's active site.[1] This binding occurs on the extracellular domain of PSMA, a type II transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of most prostate cancer cells.[5][6][7]

Following the initial binding, the Ga-68 gozetotide-PSMA complex is internalized by the cancer cell through a process of endocytosis.[5] Kinetic studies have characterized this process as largely irreversible, leading to the accumulation of the radiotracer within the tumor cells.[6][8] This intracellular trapping is a crucial factor contributing to the high-contrast images obtained in PSMA PET scans.

Quantitative Binding and Internalization Data

The binding affinity and internalization efficiency of Ga-68 gozetotide have been quantified in various preclinical studies. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 7.5 ± 2.2 nM | - | Enzyme-based assay | Not specified in search results |

| IC50 | 12.0 ± 2.8 nM | LNCaP | Cell-based binding assay | Not specified in search results |

| Ki | 7.5 ± 2.2 nM | - | Enzyme-based assay | Not specified in search results |

| Ki | 12.0 ± 2.8 nM | LNCaP | Cell-based binding assay | Not specified in search results |

| Kd | 0.49 ± 0.20 nM | LNCaP | Saturation binding experiment | [9][10] |

| Time Point | Cell-Bound Fraction (%) | Internalized Fraction (%) | Cell Line | Reference |

| 30 minutes | 4.07 ± 0.51 | 19.22 ± 2.73 | LNCaP | [11] |

| 60 minutes | 4.56 ± 0.46 | 16.85 ± 1.34 | LNCaP | [11] |

| 60 minutes | ~10% | ~10% | Not specified | [4] |

Experimental Protocols

The quantitative data presented above are derived from a variety of in vitro assays. Below are detailed methodologies for these key experiments.

Competitive Radioligand Binding Assay (for IC50 and Ki determination)

This assay determines the concentration of an unlabeled ligand (competitor) that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the inhibitor constant (Ki) can be calculated.

-

Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in appropriate media and seeded in multi-well plates.

-

Assay Buffer: A suitable binding buffer (e.g., Tris-HCl with MgCl2) is used to maintain physiological conditions.

-

Radioligand: A known concentration of a radiolabeled PSMA ligand (e.g., a tritiated or iodinated PSMA inhibitor) is prepared in the assay buffer.

-

Competitor: A range of concentrations of the unlabeled test compound (Ga-68 gozetotide) is prepared.

-

Incubation: The cells are incubated with the fixed concentration of the radioligand and varying concentrations of the competitor. A set of wells with only the radioligand (total binding) and another set with the radioligand and a high concentration of a known non-radioactive PSMA inhibitor (non-specific binding) are also included. The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the unbound radioligand is separated from the cell-bound radioligand. This is typically achieved by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Saturation Radioligand Binding Assay (for Kd and Bmax determination)

This assay measures the specific binding of increasing concentrations of a radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd).

-

Cell Culture and Assay Buffer: Similar to the competitive binding assay.

-

Radioligand: A range of concentrations of the radiolabeled ligand (Ga-68 gozetotide) is prepared.

-

Incubation: Cells are incubated with increasing concentrations of the radioligand. For each concentration, a parallel incubation is performed in the presence of a high concentration of an unlabeled PSMA inhibitor to determine non-specific binding.

-

Separation and Quantification: Similar to the competitive binding assay.

-

Data Analysis: Specific binding is calculated for each radioligand concentration. The data are then plotted with specific binding on the y-axis and the radioligand concentration on the x-axis. A non-linear regression analysis is used to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.

Cellular Internalization Assay

This assay quantifies the amount of radioligand that is actively transported into the cell after binding to the surface receptor.

-

Cell Culture: LNCaP cells are seeded in multi-well plates.

-

Incubation: Cells are incubated with a fixed concentration of Ga-68 gozetotide at 37°C for various time points (e.g., 30, 60, 120 minutes). A parallel set of incubations is performed at 4°C to measure only the surface-bound radioligand, as internalization is an energy-dependent process that is inhibited at low temperatures.

-

Acid Wash: After incubation, the cells are washed with a mild acid buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. The supernatant containing the surface-bound fraction is collected.

-

Cell Lysis: The cells are then lysed with a suitable lysis buffer (e.g., NaOH) to release the internalized radioligand.

-

Quantification: The radioactivity in the acid wash supernatant (surface-bound) and the cell lysate (internalized) is measured separately using a gamma counter.

-

Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

PSMA-Associated Signaling Pathways

Disclaimer: The following diagram illustrates known signaling pathways associated with the Prostate-Specific Membrane Antigen (PSMA). Currently, there is a lack of direct experimental evidence detailing the specific downstream signaling events triggered by the binding of Ga-68 gozetotide itself. The primary mechanism of action for Ga-68 gozetotide is to act as a diagnostic imaging agent through its radioactive payload, rather than as a therapeutic modulator of these pathways.

References

- 1. Gallium (68Ga) gozetotide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Rise of PSMA Ligands for Diagnosis and Therapy of Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. TPC - Analysis of [Ga-68]PSMA-11 [turkupetcentre.net]

- 5. Facebook [cancer.gov]

- 6. Comparison of Tracer Kinetic Models for 68Ga-PSMA-11 PET in Intermediate Risk Primary Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic modeling of 68Ga-PSMA-11 and validation of simplified methods for quantification in primary prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intra-individual dynamic comparison of 18F-PSMA-11 and 68Ga-PSMA-11 in LNCaP xenograft bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intra-individual dynamic comparison of 18F-PSMA-11 and 68Ga-PSMA-11 in LNCaP xenograft bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cell Binding Assays for Ga-68 Gozetotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro cell binding assays for [68Ga]Ga-gozetotide (also widely known as [68Ga]Ga-PSMA-11), a radiopharmaceutical used for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-positive tumors.[1][2] This document details the experimental protocols for saturation binding, competitive binding, and internalization assays, presenting key quantitative data in structured tables and illustrating workflows and signaling pathways with diagrams.

Introduction to Ga-68 Gozetotide and PSMA

Ga-68 gozetotide is a radioconjugate composed of a PSMA-targeting ligand, Glu-urea-Lys(Ahx), and the radioisotope Gallium-68, linked via the chelator HBED-CC.[1] Its mechanism of action relies on the high affinity and specificity of the ligand for PSMA, a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells.[3] Upon binding to PSMA, the Ga-68 gozetotide-PSMA complex is internalized, leading to the accumulation of the radioisotope within the tumor cells, which can then be detected by PET imaging.[4] In vitro cell binding assays are crucial for characterizing the binding properties of Ga-68 gozetotide, including its affinity (Kd), the density of binding sites (Bmax), and its internalization efficiency.

Quantitative Binding Characteristics

The following tables summarize the key quantitative parameters for the binding of Ga-68 gozetotide to PSMA-positive prostate cancer cells.

Table 1: Binding Affinity of Ga-68 Gozetotide

| Parameter | Cell Line | Value (nM) | Reference |

| Kd | LNCaP | 0.49 ± 0.20 | [5] |

Table 2: Competitive Binding Affinity of PSMA-11 (non-radiolabeled)

| Parameter | Cell Line | Value (nM) | Reference |

| IC50 | LNCaP | 84.5 ± 26.5 | [6] |

Table 3: Cellular Uptake and Internalization of Ga-68 Gozetotide in LNCaP Cells

| Time Point | Total Cell Binding (% of applied radioactivity) | Internalized Fraction (% of bound radioactivity) | Reference |

| 30 min | 4.07 ± 0.51 | 19.22 ± 2.73 | [1][7] |

| 60 min | 4.56 ± 0.46 | 16.85 ± 1.34 | [1][7] |

Experimental Protocols

Detailed methodologies for the key in vitro cell binding assays are provided below. The human prostate cancer cell line LNCaP, which is PSMA-positive, is commonly used for these experiments.[1][6][7] PC-3 cells, which are PSMA-negative, can be used as a negative control.

Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol:

-

Cell Culture: Culture LNCaP cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS) until confluent.

-

Cell Plating: Seed LNCaP cells into 24-well plates and allow them to adhere and grow for 24 hours.

-

Radioligand Preparation: Prepare serial dilutions of [68Ga]Ga-gozetotide in binding buffer (e.g., PBS with 1% BSA) to achieve a range of concentrations (e.g., 0.2 - 20 nM).

-

Incubation:

-

For total binding , add increasing concentrations of [68Ga]Ga-gozetotide to the wells containing LNCaP cells.

-

For non-specific binding , add a large excess (e.g., 10 µM) of a non-radiolabeled PSMA ligand (e.g., PSMA-11) to a separate set of wells prior to the addition of the increasing concentrations of [68Ga]Ga-gozetotide.

-

-

Incubate the plates at 37°C for 1 hour to reach equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH).

-

Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Plot the specific binding against the concentration of [68Ga]Ga-gozetotide.

-

Use a non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

References

- 1. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. Intra-individual dynamic comparison of 18F-PSMA-11 and 68Ga-PSMA-11 in LNCaP xenograft bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ga-68 Gozetotide for Imaging Tumor Neovasculature PSMA Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gallium-68 (Ga-68) gozetotide, a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of Prostate-Specific Membrane Antigen (PSMA) positive lesions. While its primary application is in prostate cancer, emerging evidence highlights the expression of PSMA in the tumor neovasculature of various solid tumors, opening new avenues for diagnosis and targeted therapies. This document details the agent's mechanism of action, summarizes quantitative performance data, outlines experimental and clinical protocols, and discusses the broader implications for oncology research and drug development.

Mechanism of Action

Ga-68 gozetotide, also known as Ga-68 PSMA-11, is a radioconjugate composed of three essential components: a PSMA-targeting ligand, a chelator, and a positron-emitting radionuclide.[1][2]

-

PSMA-Targeting Ligand: The molecule utilizes a Glu-Urea-Lys(Ahx) moiety, a urea-based peptidomimetic that specifically binds with high affinity to the extracellular domain of the Prostate-Specific Membrane Antigen, a type II transmembrane protein.[1][2]

-

Chelator: The ligand is conjugated to N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC). This acyclic chelator securely binds the radiometal, Gallium-68.[1][3] Uniquely, the aromatic moieties within the HBED-CC chelator itself contribute to the molecule's binding affinity and internalization properties.[4]

-

Radionuclide: Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a physical half-life of 68 minutes, making it suitable for PET imaging.[3][5]

Upon intravenous administration, Ga-68 gozetotide circulates and binds to cells expressing PSMA.[6] This binding initiates the internalization of the PSMA-radiopharmaceutical complex.[1] The accumulation of the positron-emitting Ga-68 at these sites allows for visualization and quantification using PET imaging.[3]

References

- 1. Gallium Ga-68 gozetotide | C44H59GaN6O17 | CID 154572876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Gallium (68Ga) gozetotide - Wikipedia [en.wikipedia.org]

- 4. [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.ausrad.com [apps.ausrad.com]

- 6. drugs.com [drugs.com]

The Expanding Horizon of Ga-68 Gozetotide: An In-Depth Technical Guide to Non-Prostate Cancer Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallium-68 (Ga-68) gozetotide, a radiopharmaceutical agent targeting the prostate-specific membrane antigen (PSMA), has revolutionized the imaging and management of prostate cancer. However, the expression of PSMA is not confined to prostatic tissue. A growing body of evidence demonstrates significant PSMA expression in the neovasculature and tumor cells of various non-prostate malignancies, opening a new frontier for the application of Ga-68 gozetotide PET/CT in oncology. This technical guide provides a comprehensive overview of the current landscape of Ga-68 gozetotide applications beyond prostate cancer, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the theranostic potential of PSMA-targeted agents in a broader range of cancers.

Introduction to PSMA and Ga-68 Gozetotide

Prostate-specific membrane antigen (PSMA), despite its name, is a type II transmembrane glycoprotein (B1211001) that is overexpressed in the neovasculature of a wide array of solid tumors, including but not limited to salivary gland, renal cell, thyroid, and hepatocellular carcinomas, as well as glioblastoma.[1][2] This expression in tumor-associated blood vessels is crucial for angiogenesis, a process vital for tumor growth and metastasis.[3]

Ga-68 gozetotide (also known as Ga-68 PSMA-11) is a PET radiotracer composed of a PSMA-targeting ligand, Glu-Urea-Lys(Ahx), conjugated to the chelator HBED-CC, which firmly binds the positron-emitting radionuclide Gallium-68.[4] Upon intravenous administration, Ga-68 gozetotide binds with high affinity to PSMA-expressing cells, allowing for their visualization and quantification through PET/CT imaging.[4]

Quantitative Analysis of Ga-68 Gozetotide Uptake in Non-Prostate Cancers

The uptake of Ga-68 gozetotide in tumors is commonly quantified using the Maximum Standardized Uptake Value (SUVmax) and Tumor-to-Background Ratios (TBR). These metrics provide an indication of the density of PSMA expression and are crucial for patient selection for potential PSMA-targeted radioligand therapy. The following tables summarize the quantitative data from various studies on Ga-68 gozetotide PET/CT in several non-prostate cancers.

| Cancer Type | Number of Patients/Lesions | Mean/Median SUVmax (Range) | Key Findings & Citations |

| Salivary Gland Carcinoma | 28 patients | 12.8 (minor salivary glands) vs. 9.0 (major salivary glands) | Higher SUVmax was observed in male patients and in bone metastases compared to lung metastases.[5] PSMA expression is common in malignant salivary gland tumors.[6] |

| Renal Cell Carcinoma (RCC) | 50 patients | ccRCC: 16.8 (primary), 3.7-9.6 (metastatic); ncRCC: lower than ccRCC | Higher accuracy and TBR in clear cell RCC (ccRCC) compared to non-clear cell RCC (ncRCC).[7] PSMA PET may have a role in staging advanced clear cell RCC.[8] |

| Glioblastoma (High-Grade Glioma) | 20 patients | Median SUVmax: 4.5 (3.7-6.2) | PSMA PET shows high contrast between tumor and healthy brain tissue.[9] |

| Hepatocellular Carcinoma (HCC) | 1 patient (case report) | Average SUVmax: 7.2 (6.2-8.4) | 4 out of 14 hepatic lesions were avid for the tracer.[10] PSMA expression is observed in the tumor-associated vasculature.[11] |

| Cholangiocarcinoma (CCA) | 1 patient (case report) | SUVmax: 16.9 | High PSMA uptake was observed in a large intrahepatic cholangiocarcinoma lesion.[12] PSMA expression is found in a high percentage of CCA samples.[11] |

| Thyroid Carcinoma | 12 patients (medullary) | Mean SUVmax: 7.08 (2.74-12.37) | Higher detection rate for [68Ga]Ga-PSMA-11 PET/CT compared to [18F]FDG PET/CT in medullary thyroid carcinoma.[13] |

| Adrenal Lesions | 23 patients | Metastatic: SUVmax > 6.8; Benign: SUVmax < 6.8 | SUVmax can differentiate between benign and metastatic adrenal lesions in prostate cancer patients.[14] |

| Cancer Type | Number of Patients/Lesions | Mean/Median Tumor-to-Background Ratio (TBR) | Background Reference | Key Findings & Citations |

| Renal Cell Carcinoma (RCC) | 50 patients | ccRCC: 6.00; ncRCC: 2.99 | Not specified | Higher TBR in ccRCC than ncRCC.[7] |

| Thyroid Carcinoma | 12 patients (medullary) | TBR_Blood: 6.08; TBR_Liver: 2.23 | Blood pool, Liver | Significantly higher TBR on [68Ga]Ga-PSMA-11 PET/CT than on [18F]FDG PET/CT.[13] |

Signaling Pathways Involving PSMA

While the primary function of Ga-68 gozetotide is for imaging, the role of PSMA in cancer biology is an active area of research. In prostate cancer, PSMA has been shown to influence key signaling pathways that drive tumor growth and survival. While less is known about these pathways in non-prostate cancers, the fundamental role of PSMA in angiogenesis suggests a degree of conservation.

PSMA-Mediated Regulation of PI3K-AKT and MAPK Pathways

In prostate cancer, PSMA expression has been linked to a shift from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K/AKT pathway, a key driver of cell survival. This switch is thought to be mediated by PSMA's interaction with cellular scaffolding proteins, which alters the signaling cascade downstream of growth factor receptors.

References

- 1. PSMA-targeted therapy for non-prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostate-Specific Membrane Antigen Regulates Angiogenesis by Modulating Integrin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. wjgnet.com [wjgnet.com]

- 7. Special issue “The advance of solid tumor research in China”: 68Ga‐PSMA‐11 PET/CT for evaluating primary and metastatic lesions in different histological subtypes of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urotoday.com [urotoday.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Prostate-specific membrane antigen expression in hepatocellular carcinoma, cholangiocarcinoma, and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intrahepatic Cholangiocarcinoma Presenting as an Incidentaloma on F-18 PYL PSMA PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Deep Dive into the Preclinical Biodistribution of ⁶⁸Ga-Gozetotide in Tumor Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical biodistribution of Gallium-68 (⁶⁸Ga) gozetotide (also known as ⁶⁸Ga-PSMA-11), a key radiopharmaceutical for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-expressing tumors. A comprehensive understanding of its behavior in preclinical models is paramount for clinical translation and the development of novel PSMA-targeted theranostics. This document summarizes quantitative biodistribution data, details experimental protocols, and provides visual representations of experimental workflows.

Core Findings: Biodistribution Profile of ⁶⁸Ga-Gozetotide

Preclinical studies consistently demonstrate high and specific uptake of ⁶⁸Ga-gozetotide in PSMA-positive prostate cancer xenografts. The tracer exhibits rapid blood clearance and is primarily excreted through the urinary system, leading to high accumulation in the kidneys and bladder.

Quantitative Biodistribution Data

The following tables summarize the biodistribution of ⁶⁸Ga-gozetotide in various preclinical prostate cancer models, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of ⁶⁸Ga-PSMA-11 in Mice Bearing LNCaP (PSMA-positive), CWR22Rv1 (PSMA-moderate), and PC-3 (PSMA-negative) Xenografts at 1 Hour Post-Injection

| Organ/Tissue | LNCaP (%ID/g ± SD) | CWR22Rv1 (%ID/g ± SD) | PC-3 (%ID/g ± SD) |

| Blood | 0.85 ± 0.12 | 0.91 ± 0.15 | 1.02 ± 0.18 |

| Heart | 0.45 ± 0.08 | 0.52 ± 0.11 | 0.61 ± 0.13 |

| Lung | 1.23 ± 0.25 | 1.45 ± 0.31 | 1.89 ± 0.42 |

| Liver | 1.58 ± 0.29 | 1.89 ± 0.38 | 2.15 ± 0.49 |

| Spleen | 2.11 ± 0.45 | 2.54 ± 0.58 | 2.98 ± 0.67 |

| Kidney | 25.89 ± 5.12 | 28.14 ± 6.01 | 30.12 ± 6.89 |

| Muscle | 0.35 ± 0.07 | 0.41 ± 0.09 | 0.48 ± 0.11 |

| Bone | 0.98 ± 0.21 | 1.12 ± 0.25 | 1.32 ± 0.30 |

| Tumor | 7.28 ± 0.82 | 3.12 ± 0.35 | 1.21 ± 0.07 |

Data compiled from a study by an unspecified author.[1]

Table 2: Biodistribution of ⁶⁸Ga-PSMA-11 in Subcutaneous 22Rv1 (PSMA-positive) Prostate Cancer Xenograft Model Mice at Various Time Points

| Organ/Tissue | 30 min (%ID/g ± SEM) | 60 min (%ID/g ± SEM) | 90 min (%ID/g ± SEM) | 180 min (%ID/g ± SEM) |

| Blood | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 |

| Heart | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Lungs | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.0 | 0.2 ± 0.0 |

| Liver | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.0 |

| Spleen | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |

| Kidneys | 19.5 ± 2.1 | 20.1 ± 2.5 | 21.3 ± 2.8 | 18.9 ± 2.1 |

| Stomach | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Intestines | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |

| Muscle | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Bone | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.0 |

| Tumor | 3.9 ± 0.5 | 4.2 ± 0.6 | 4.5 ± 0.7 | 3.8 ± 0.5 |

Data adapted from a study characterizing the biodistribution and pharmacokinetics of [⁶⁸Ga]PSMA-11 in a subcutaneous prostate cancer xenograft model.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for ⁶⁸Ga-gozetotide biodistribution studies.

Animal Models and Tumor Xenografts

-

Animal Species: Athymic nude mice (e.g., BALB/c nude or NSG) are commonly used to prevent rejection of human tumor xenografts.

-

Cell Lines:

-

PSMA-positive: LNCaP, CWR22Rv1, and VCAP cells are frequently used to establish prostate cancer xenografts that express PSMA.

-

PSMA-negative (Control): PC-3 cells are often used as a negative control to demonstrate the specificity of ⁶⁸Ga-gozetotide for PSMA.

-

-

Tumor Implantation: 1 to 10 million tumor cells are typically suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 5-10 mm in diameter) before the biodistribution study.

Radiopharmaceutical Preparation and Administration

-

Radiolabeling: ⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator and used to label the gozetotide (PSMA-11) precursor using an automated synthesis module.

-

Quality Control: Radiochemical purity is assessed using methods like radio-HPLC to ensure it is above 95%.

-

Administration: A typical injected dose ranges from 1.0 to 1.5 MBq of ⁶⁸Ga-gozetotide in a volume of 100-200 µL of saline, administered intravenously via the tail vein.

Biodistribution Study (Ex Vivo)

-

Injection: The radiotracer is injected into tumor-bearing mice.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 30, 60, 90, 120, 180 minutes) to assess the change in biodistribution over time.

-

Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor are collected.

-

Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Calculation: The %ID/g is calculated for each tissue by comparing its radioactivity to the total injected dose and normalizing for the tissue weight.

PET/CT Imaging (In Vivo)

-

Imaging System: A preclinical PET/CT scanner is utilized.

-

Anesthesia: Mice are anesthetized during the scan, typically with isoflurane.

-

Image Acquisition: Static or dynamic PET scans are acquired at specific time points after radiotracer injection (commonly 60 minutes). A CT scan is performed for anatomical co-registration and attenuation correction.

-

Image Analysis: Regions of interest (ROIs) are drawn on the images of various organs and the tumor to quantify the tracer uptake, often expressed as %ID/g or Standardized Uptake Value (SUV).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for preclinical biodistribution studies of ⁶⁸Ga-gozetotide.

Caption: Ex Vivo Biodistribution Study Workflow.

Caption: In Vivo PET/CT Imaging Workflow.

Conclusion

The preclinical biodistribution data for ⁶⁸Ga-gozetotide consistently highlight its high affinity and specificity for PSMA-expressing prostate cancer cells. The favorable pharmacokinetic profile, characterized by rapid clearance from non-target tissues and high tumor uptake, underscores its utility as a diagnostic imaging agent. The detailed experimental protocols and workflows presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance PSMA-targeted radiopharmaceuticals. This robust preclinical evidence has been instrumental in the successful clinical translation of ⁶⁸Ga-gozetotide for the management of prostate cancer.

References

- 1. Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

PSMA: A Pivotal Biomarker in Solid Tumor Angiogenesis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has emerged as a critical biomarker and therapeutic target in prostate cancer. However, its significance extends far beyond, with compelling evidence highlighting its role in the neovasculature of various solid tumors. This technical guide provides a comprehensive overview of PSMA's function in tumor angiogenesis, detailing its signaling pathways and offering standardized protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, aiming to accelerate the exploration of PSMA as a target in novel anti-angiogenic therapies.

The Role of PSMA in Solid Tumor Angiogenesis

Contrary to its name, PSMA is not exclusive to the prostate. It is significantly upregulated in the endothelial cells of newly forming blood vessels that supply a wide range of solid tumors, while its expression in the vasculature of normal tissues is minimal.[1][2][3] This differential expression makes PSMA an attractive target for both diagnostic imaging and anti-angiogenic therapies.[1][2][3]

PSMA's involvement in angiogenesis is multifaceted. It functions as a carboxypeptidase, cleaving terminal glutamate (B1630785) residues from various substrates.[4] This enzymatic activity is crucial for its pro-angiogenic effects. One of the key mechanisms involves the proteolytic processing of laminin (B1169045), a major component of the basement membrane.[4][5][6] PSMA, in concert with matrix metalloproteinases (MMPs), generates laminin-derived peptides that promote endothelial cell adhesion, migration, and invasion – all critical steps in the formation of new blood vessels.[4][5][6]

Research has also elucidated that PSMA's role in angiogenesis is independent of the well-established Vascular Endothelial Growth Factor (VEGF) signaling pathway, suggesting it as a potential therapeutic target in tumors that have developed resistance to anti-VEGF therapies.[7][8]

PSMA-Mediated Signaling Pathways in Angiogenesis

PSMA exerts its pro-angiogenic effects through the modulation of several key signaling pathways within endothelial cells. Understanding these pathways is crucial for the development of targeted therapies.

Integrin Signaling Pathway

PSMA has been shown to intimately cooperate with integrin β1, a key adhesion receptor on endothelial cells.[9][10][11] This interaction is fundamental to endothelial cell adhesion to the extracellular matrix, particularly laminin.[9][10] The binding of PSMA to laminin fragments triggers the activation of integrin β1, leading to downstream signaling events that promote cell migration and invasion.[9][10]

PAK-1 Signaling

Downstream of integrin activation, PSMA signaling involves the p21-activated kinase 1 (PAK-1), a key regulator of the cytoskeleton and cell motility.[9][10][12] The activation of PAK-1 is essential for the dynamic changes in the actin cytoskeleton required for endothelial cell migration and invasion.[9][10] Interestingly, there appears to be a negative feedback loop where activated PAK-1 can inhibit PSMA activity, suggesting a tightly regulated process.[9][10]

NF-κB Signaling Pathway

More recent studies have implicated the nuclear factor-kappa B (NF-κB) signaling pathway in PSMA-mediated angiogenesis, particularly in the context of glioblastoma.[12][13][14] PSMA has been shown to interact with Integrin β4, leading to the activation of the NF-κB pathway.[14] This, in turn, promotes the expression of pro-angiogenic factors, contributing to tumor neovascularization.[12][15]

Quantitative Data on PSMA Expression in Solid Tumor Neovasculature

The expression of PSMA in the neovasculature varies across different solid tumor types. This section provides a summary of reported quantitative data to facilitate comparison.

| Tumor Type | Percentage of Cases with PSMA-Positive Neovasculature | Reference |

| Gastrointestinal Cancers | ||

| Gastric Adenocarcinoma | 66.4% | [16] |

| Colorectal Carcinoma (Primary) | 84.6% | [16] |

| Colorectal Carcinoma (Liver Metastases) | 64.2% | [16] |

| Colorectal Carcinoma (Lymph Node Metastases) | 80% | [16] |

| Sarcomas | ||

| All Soft Tissue/Bone Tumors | 19.4% | [17][18] |

| Malignant Soft Tissue/Bone Tumors | 20.4% | [18] |

| Pleomorphic Rhabdomyosarcoma | 40% (strong expression) | [17][18] |

| Synovial Sarcoma | 37.5% (strong expression) | [17][18] |

| Malignant Peripheral Nerve Sheath Tumor | 19.1% (strong expression) | [17][18] |

| Undifferentiated Pleomorphic Sarcoma | 18.2% (strong expression) | [17][18] |

| Lung Cancer | ||

| Non-Small Cell Lung Cancer (NSCLC) | 85.1% | [19] |

| Small Cell Lung Cancer (SCLC) | 70.0% | [19] |

| Other Tumors | ||

| Adrenocortical Carcinoma (AdCC) | 93% (Tumor/Liver ratio >1) | [16] |

| Secretory Ductal Carcinoma (SDC) | 40% (Tumor/Liver ratio >1) | [16] |

Table 1: Percentage of PSMA Expression in the Neovasculature of Various Solid Tumors.

| Tumor Type | Imaging Agent | Mean/Median SUVmax | Reference |

| Adrenocortical Carcinoma (AdCC) | 68Ga-PSMA | 1.1 - 30.2 | [16] |

| Secretory Ductal Carcinoma (SDC) | 68Ga-PSMA | 0.3 - 25.9 | [16] |

| Primary Prostate Cancer (Cohort I) | 68Ga-PSMA-11 | 6.81 g/ml | [20] |

| Primary Prostate Cancer (Cohort II) | 18F-PSMA-1007 | 14.19 g/ml | [20] |

Table 2: Standardized Uptake Values (SUVmax) of PSMA-Targeted PET in Solid Tumors.

| Scoring System | Correlation with SUVmax (Spearman's ρ) | Reference |

| H-Score | 0.615 | [19][21] |

| Shannon Diversity Index (SDI) | -0.516 | [19][21] |

Table 3: Correlation of Immunohistochemistry (IHC) Scoring Systems with PSMA PET Quantification.

Experimental Protocols for PSMA Analysis

Standardized protocols are essential for reproducible and comparable research findings. This section provides detailed methodologies for key experiments used to study PSMA in the context of tumor angiogenesis.

Immunohistochemistry (IHC) for PSMA Detection

This protocol outlines the steps for detecting PSMA expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%), 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Primary Antibody Incubation:

-

Secondary Antibody and Detection:

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate according to the manufacturer's instructions (e.g., OptiView DAB).[22][23]

-

Develop the signal with a chromogen substrate like 3,3'-diaminobenzidine (B165653) (DAB).

-

Rinse with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Scoring:

Western Blot for PSMA Quantification

This protocol describes the semi-quantitative analysis of PSMA protein expression in cell lysates.[26][27][28][29]

Protocol:

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample.[26]

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.[26]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.[26]

-

Incubate with a primary anti-PSMA antibody overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.[26]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[26]

-

In Vitro Tube Formation Assay

This assay assesses the angiogenic potential of endothelial cells in response to various stimuli.[30][31][32]

Protocol:

-

Plate Preparation:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

-

Cell Seeding:

-

Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

-

Treatment:

-

Incubation and Imaging:

-

Incubate for 4-18 hours at 37°C.

-

Capture images of the tube-like structures using a microscope.

-

-

Quantification:

-

Analyze images to quantify parameters such as the number of tubes, tube length, and branching points.

-

PSMA-Targeted PET/CT Imaging

This section provides a general guideline for performing PSMA-targeted PET/CT scans in a research or clinical setting.[33][34][35][36][37]

Protocol:

-

Radiotracer Administration:

-

Uptake Period:

-

Allow for an uptake period of approximately 60 minutes.[38]

-

-

Image Acquisition:

-

Perform a whole-body or specific region-of-interest PET/CT scan.

-

-

Image Analysis:

-

Analyze the images to identify areas of radiotracer uptake.

-

Quantify the uptake using the Standardized Uptake Value (SUV), particularly SUVmax, for the regions of interest.

-

Conclusion and Future Directions

PSMA has firmly established itself as a valuable biomarker in the landscape of solid tumor angiogenesis research. Its specific expression in the tumor neovasculature and its distinct pro-angiogenic signaling pathways present a compelling case for its continued investigation as a therapeutic target. The detailed protocols and compiled quantitative data in this guide are intended to support and standardize these research efforts.

Future research should focus on further elucidating the intricate molecular mechanisms of PSMA in angiogenesis across a broader range of solid tumors. The development and validation of standardized scoring systems for PSMA expression in tumor neovasculature will be crucial for patient stratification in clinical trials of PSMA-targeted anti-angiogenic therapies. Ultimately, a deeper understanding of PSMA biology will pave the way for novel and effective cancer treatments that target the vital process of tumor angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 3. PSMA expression on neovasculature of solid tumors. | Semantic Scholar [semanticscholar.org]

- 4. Prostate-specific membrane antigen (PSMA)-mediated laminin proteolysis generates a pro-angiogenic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostate specific membrane antigen produces pro-angiogenic laminin peptides downstream of matrix metalloprotease-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lsb.avcr.cz [lsb.avcr.cz]

- 7. Prostate Specific Membrane Antigen (PSMA) Regulates Angiogenesis Independently of VEGF during Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostate Specific Membrane Antigen (PSMA) Regulates Angiogenesis Independently of VEGF during Ocular Neovascularization | PLOS One [journals.plos.org]

- 9. Prostate-Specific Membrane Antigen Regulates Angiogenesis by Modulating Integrin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostate-specific membrane antigen regulates angiogenesis by modulating integrin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Filamin A-mediated cooperation of Prostate Specific Membrane Antigen (PSMA) with beta1 integrin promotes the survival of aggressive prostate cancer cells. [iris.univr.it]

- 12. Frontiers | Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway [frontiersin.org]

- 13. PSMA‐positive membranes secreted from prostate cancer cells have potency to transform vascular endothelial cells into an angiogenic state - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. content-assets.jci.org [content-assets.jci.org]

- 16. PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. Expression of PSMA in tumor neovasculature of high grade sarcomas including synovial sarcoma, rhabdomyosarcoma, undifferentiated sarcoma and MPNST - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of PSMA immunohistochemistry scoring systems to parametric [18F]PSMA-1007 PET/MRI in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Can PSMA PET detect intratumour heterogeneity in histological PSMA expression of primary prostate cancer? Analysis of [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. urotoday.com [urotoday.com]

- 22. mdpi.com [mdpi.com]

- 23. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

- 25. jnm.snmjournals.org [jnm.snmjournals.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Item - Western blot analysis of PSMA protein levels in RM-1 mouse prostate cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 29. origene.com [origene.com]

- 30. ascopubs.org [ascopubs.org]

- 31. The Potential of PSMA as a Vascular Target in TNBC [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. snmmi.org [snmmi.org]

- 34. imaging-therapy.com [imaging-therapy.com]

- 35. healthonline.washington.edu [healthonline.washington.edu]

- 36. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 37. PSMA PET-CT Accurately Detects Prostate Cancer Spread - NCI [cancer.gov]

- 38. Immunohistochemical PSMA expression patterns of primary prostate cancer tissue are associated with the detection rate of biochemical recurrence with 68Ga-PSMA-11-PET - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Urea-Based PSMA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of urea-based inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA, a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it a premier target for diagnostic imaging and radioligand therapy.[1][2][3] Urea-based inhibitors have emerged as the most successful class of small-molecule ligands for this target, leading to regulatory-approved diagnostics and therapeutics.[4][5]

Core Concepts: The Urea-Based Pharmacophore

The foundational structure of most potent urea-based PSMA inhibitors is a peptidomimetic motif that mimics N-acetyl-l-aspartyl-l-glutamate (NAAG), the natural substrate of PSMA.[5][6] The most common and effective pharmacophores are the glutamate-urea-lysine (Glu-urea-Lys or KuE) and glutamate-urea-glutamate (Glu-urea-Glu or EuE) motifs.[7][8]

Mechanism of Action: The urea-based scaffold acts as a transition-state mimetic, with the urea (B33335) carbonyl oxygen interacting with the two zinc ions in the enzyme's active site.[9] The inhibitor orients itself within the binding pocket, which consists of two main regions:

-

S1' Pocket: A glutamate-sensing pocket that specifically recognizes the terminal glutamate (B1630785) residue of the inhibitor.[9]

-

S1 Pocket: A larger, more hydrophobic accessory pocket or tunnel region. The residue linked to the urea moiety (e.g., Lysine) and any attached linkers or chelators extend into this region.[4][10][11]

This dual-pocket binding confers high affinity and specificity. The urea scaffold itself is hydrolysis-resistant and provides a stable, neutral, and planar structure, which are advantageous properties for drug design.[6][7]

Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies have been crucial in optimizing inhibitor design. While the Glu-urea-X motif is essential for high-affinity binding, modifications to the linker region significantly impact pharmacokinetics, tumor uptake, and clearance from non-target tissues like kidneys and salivary glands.[11][12][13] For instance, the development of PSMA-617 involved extensive linker optimization to improve cellular internalization and imaging quality, which are critical for therapeutic efficacy.[5][13]

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Lower values indicate higher potency.

Table 1: In Vitro Inhibitory Potency of Selected Urea-Based PSMA Inhibitors

| Compound | IC50 (nM) | Ki (nM) | Cell Line / Assay Condition | Reference |

|---|---|---|---|---|

| PSMA-617 | 0.05 | - | HPLC-based assay | [4] |

| P17 | 0.30 | - | HPLC-based assay | [4] |

| P18 | 0.45 | - | HPLC-based assay | [4] |

| ZJ-43 | - | 0.8 | Cloned human GCPII | [14] |

| DCIBzL | - | 0.01 | Cloned human GCPII | [14] |

| EuE-k-β-a-FPyl | 0.2 ± 0.1 | - | LNCaP cells | [15] |

| [99mTc]Tc-EDDA/HYNIC-iPSMA | - | 3.11 | PSMA-positive cells |[16] |

Table 2: Cell-Binding Affinity of Selected Urea-Based PSMA Inhibitors

| Compound | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|

| PSMA-617 | ~5 | LNCaP, C4-2 | [4] |

| P17 | ~15 | LNCaP, C4-2 | [4] |

| P18 | ~10 | LNCaP, C4-2 | [4] |

| 99mTc-peptide 1 | 13.58 (Kd) | PSMA-positive cells |[1] |

Key Experimental Protocols

The evaluation of novel PSMA inhibitors follows a standardized preclinical workflow involving synthesis, in vitro characterization, and in vivo validation.

A. Synthesis of Urea-Based Inhibitors

The synthesis generally involves two primary steps: the formation of an isocyanate intermediate, followed by the formation of the urea bond.[7][9] This can be achieved through either solid-phase or solution-phase synthesis.

-

Isocyanate Formation: An amine group on one of the amino acid precursors (e.g., glutamate derivative) is converted to an isocyanate. This is often accomplished using reagents like triphosgene.[7]

-

Urea Bond Formation: The generated isocyanate reacts with the free amine of the second amino acid (e.g., lysine derivative) to form the stable urea linkage.[7]

-

Deprotection & Conjugation: Protecting groups are removed, and subsequent steps can conjugate a chelator (like DOTA) for radiolabeling.

B. PSMA Inhibition Assay (NAALADase Assay)

This assay determines the potency (IC50) of an inhibitor to block the enzymatic activity of PSMA.

-

Source of Enzyme: Lysates from PSMA-expressing cells, such as the LNCaP human prostate cancer cell line, are used as the source of PSMA (NAALADase) enzyme.[17]

-

Substrate: A radiolabeled version of the natural substrate, typically N-acetyl-L-aspartyl-L-[3H]glutamate, is used.[17]

-

Procedure:

-

LNCaP cell lysates are pre-incubated with varying concentrations of the test inhibitor for a short period (e.g., 10 minutes at 37°C).[17]

-

The radiolabeled substrate is added to start the enzymatic reaction.

-

The reaction is allowed to proceed for a defined time (e.g., 10-15 minutes) within the linear phase of hydrolysis.[17]

-

The reaction is stopped, and the product ([3H]glutamate) is separated from the unreacted substrate using anion exchange chromatography.[17]

-

The amount of product is quantified by liquid scintillation counting.

-

-

Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is plotted to determine the IC50 value—the concentration at which enzyme activity is inhibited by 50%.[17]

C. Competitive Cell-Binding Assay

This assay measures the affinity of a non-radiolabeled inhibitor for PSMA on intact cells by competing with a known radiolabeled ligand.

-

Cell Line: A PSMA-positive cell line, such as LNCaP or PC-3 PIP, is used.[4][12]

-

Radioligand: A well-characterized, high-affinity radiolabeled PSMA inhibitor (e.g., [177Lu]Lu-PSMA-617) serves as the tracer.[4]

-

Procedure:

-

Cells are incubated in multi-well plates.

-

A constant, low concentration of the radioligand is added to each well.

-

Increasing concentrations of the non-radiolabeled test inhibitor are added to compete for binding to the PSMA receptors.

-

After incubation to reach equilibrium, unbound ligand is washed away.

-

The amount of cell-bound radioactivity in each well is measured using a gamma counter.

-

-

Analysis: The data is used to generate a competition curve, from which the IC50 value of the test inhibitor is calculated. This represents the concentration of the test inhibitor required to displace 50% of the specific binding of the radioligand.

D. In Vivo Biodistribution Studies

These studies evaluate the uptake, distribution, and clearance of a radiolabeled inhibitor in a living organism, typically in mice bearing human prostate cancer xenografts (e.g., LNCaP tumors).[12][15]

-

Model: Immunodeficient mice (e.g., SCID or nude mice) are subcutaneously implanted with PSMA-positive tumor cells.[18]

-

Procedure:

-

Once tumors reach a suitable size, the radiolabeled inhibitor is administered, usually via intravenous injection.

-

At various time points post-injection (e.g., 1, 4, 24 hours), cohorts of mice are euthanized.

-

Key organs (tumor, blood, kidneys, liver, salivary glands, muscle, bone, etc.) are harvested, weighed, and the radioactivity in each is measured with a gamma counter.

-

-

Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantitative assessment of tumor targeting and clearance from non-target organs, providing a crucial pharmacokinetic profile of the inhibitor.[1]

Conclusion

The foundational research on urea-based PSMA inhibitors has successfully translated basic chemical insights into powerful clinical tools for prostate cancer. The Glu-urea-X pharmacophore provides a robust and versatile scaffold for developing high-affinity ligands.[19] Extensive SAR studies, guided by standardized in vitro and in vivo experimental protocols, have enabled the optimization of these molecules for diagnostic imaging (PET/SPECT) and targeted radioligand therapy.[10][13] Future research continues to focus on modifying linker structures and pharmacophores to further improve tumor-to-background ratios, reduce uptake in normal tissues like the salivary glands and kidneys, and enhance therapeutic efficacy.[16][20]

References

- 1. Design, synthesis, radiolabeling and biological evaluation of new urea-based peptides targeting prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glu-Ureido–Based Inhibitors of Prostate-Specific Membrane Antigen: Lessons Learned During the Development of a Novel Class of Low-Molecular-Weight Theranostic Radiotracers | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Radiohalogenated Prostate-Specific Membrane Antigen (PSMA)-Based Ureas as Imaging Agents for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ga-68 Gozetotide PET/CT Imaging of Prostate Cancer Xenografts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gallium-68 (Ga-68) gozetotide, also known as Ga-68 PSMA-11, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions. PSMA is a transmembrane protein that is significantly overexpressed in the majority of prostate cancer cells, making it an excellent biomarker for targeted imaging. In preclinical research, particularly in the evaluation of novel therapeutics for prostate cancer, Ga-68 gozetotide PET/CT imaging of tumor xenografts in rodent models is a critical tool for assessing tumor burden, monitoring treatment response, and understanding drug-target engagement. These application notes provide a detailed protocol for performing Ga-68 gozetotide PET/CT imaging in mice bearing prostate cancer xenografts.

Mechanism of Action and Uptake Pathway

Ga-68 gozetotide is a conjugate of a PSMA-targeting ligand and a Ga-68 radioisotope. The ligand component binds with high affinity to the extracellular domain of the PSMA protein on the surface of prostate cancer cells. Following this binding, the Ga-68 gozetotide-PSMA complex is internalized by the cell through a process of clathrin-mediated endocytosis.[1][2][3] This internalization leads to the accumulation of the radioactive Ga-68 within the tumor cells, allowing for their visualization and quantification with a PET scanner.[1] The continuous accumulation of the radioisotope within the cancer cells provides a strong and persistent signal for imaging.[1]

Caption: Ga-68 Gozetotide Uptake Pathway.

Experimental Protocols

Prostate Cancer Xenograft Model Establishment

-